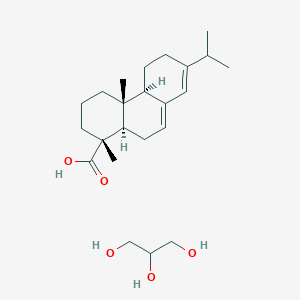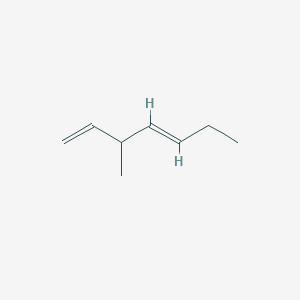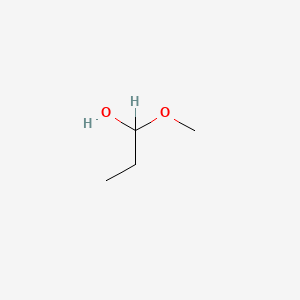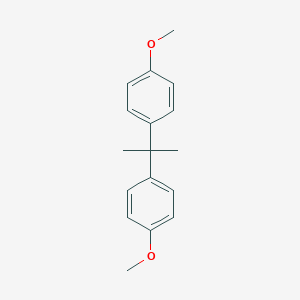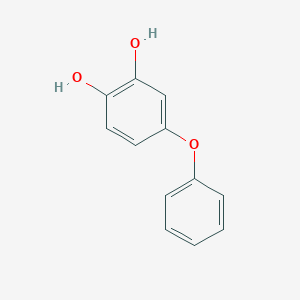
4-Phenoxybenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxybenzene-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as hydroquinone phenoxyphenyl ether and is commonly used as a building block in the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
4-Phenoxybenzene-1,2-diol has been extensively used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for biological studies.
Wirkmechanismus
The mechanism of action of 4-Phenoxybenzene-1,2-diol is not fully understood. However, it is believed that this compound acts as a radical scavenger and antioxidant. It has been shown to protect cells from oxidative stress and DNA damage. Additionally, it has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 4-Phenoxybenzene-1,2-diol has a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antitumor, and antiviral properties. Additionally, it has been shown to improve the activity of certain enzymes involved in the metabolism of xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Phenoxybenzene-1,2-diol in lab experiments is its high stability and low toxicity. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Phenoxybenzene-1,2-diol in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound may be used as a probe for studying cellular oxidative stress and DNA damage. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 4-Phenoxybenzene-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of this compound involves the reaction of hydroquinone with phenol in the presence of a suitable catalyst. This compound has been extensively used in scientific research as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for biological studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 4-Phenoxybenzene-1,2-diol involves the reaction of hydroquinone with phenol in the presence of a suitable catalyst. This reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity of the product can be improved by recrystallization and purification techniques.
Eigenschaften
CAS-Nummer |
1138-67-6 |
|---|---|
Produktname |
4-Phenoxybenzene-1,2-diol |
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-phenoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,13-14H |
InChI-Schlüssel |
WHJAXTGVMTVKHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
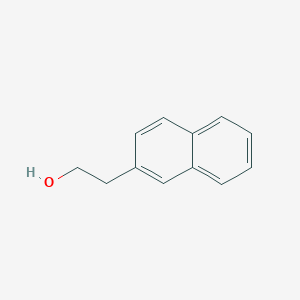
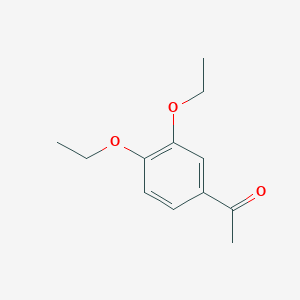
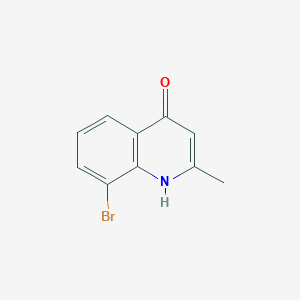

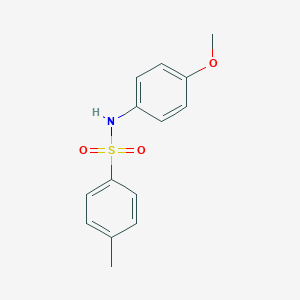
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)
